5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide
Description
This compound features a furan-2-carboxamide scaffold substituted at the 5-position with a [(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl group and an N-linked 1H-indol-6-yl moiety. Key structural elements include:
- Furan ring: A five-membered aromatic oxygen heterocycle.
- Pyrimidine ring: A six-membered nitrogen heterocycle with 4,6-dimethyl substituents, linked via a sulfanyl (-S-) bridge.
The compound’s molecular formula is C₂₀H₁₉N₃O₂S (calculated molecular weight: 365.45 g/mol).
Properties
Molecular Formula |
C20H18N4O2S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(1H-indol-6-yl)furan-2-carboxamide |
InChI |
InChI=1S/C20H18N4O2S/c1-12-9-13(2)23-20(22-12)27-11-16-5-6-18(26-16)19(25)24-15-4-3-14-7-8-21-17(14)10-15/h3-10,21H,11H2,1-2H3,(H,24,25) |
InChI Key |
DJCKAPUEXQMLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)C=CN4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized by condensing β-dicarbonyl compounds with amines under acidic or basic conditions.
Sulfanylation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Furan Ring Formation: The furan ring is formed through cyclization reactions involving appropriate precursors.
Indole Attachment: The indole moiety is introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final Coupling: The final step involves coupling the furan and indole moieties with the pyrimidine-sulfanyl intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and automation to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under oxidative conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine and indole moieties.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrimidine and furan rings.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine and indole derivatives, and substituted furan derivatives .
Scientific Research Applications
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to its unique structural features.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules and materials.
Material Science: The compound is explored for its potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core and Substituent Analysis
The following compounds from the literature provide relevant structural and physicochemical comparisons:
Key Observations :
Heterocyclic Diversity :
- The target compound’s furan core contrasts with oxadiazole/thiazole in compounds. Furan’s lower polarity may enhance membrane permeability compared to oxadiazole’s electronegative N-O bonds.
- The 4,6-dimethylpyrimidine group in the target differs from the bromo-morpholinyl-pyrimidine in , where bromine’s electron-withdrawing effects reduce ring basicity compared to methyl’s electron-donating nature.
Thermal Stability :
- compounds exhibit melting points of 134–178°C , influenced by polar amide and thiazole groups. The target’s indole and methylpyrimidine groups may elevate its melting point due to enhanced van der Waals interactions.
Spectral and Physicochemical Properties
IR Spectroscopy :
NMR Spectroscopy :
Molecular Weight and Lipophilicity
- The target’s molecular weight (365.45 g/mol ) is lower than compounds (375–389 g/mol ), primarily due to the absence of bulky oxadiazole/thiazole groups.
- Methyl groups on the pyrimidine may enhance lipophilicity (clogP ~3.5 estimated), favoring passive diffusion compared to ’s polar bromo-morpholinyl substituents.
Biological Activity
The compound 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide is an intriguing molecule due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on current literature, including case studies and detailed research findings.
- Molecular Formula : C₁₉H₁₈N₄O₂S
- Molecular Weight : 366.49 g/mol
- CAS Number : 333423-81-7
The biological activity of this compound can be attributed to its structural components, which include a furan ring, an indole moiety, and a pyrimidine-derived sulfanyl group. These features suggest potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling and metabolic pathways.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : The compound has demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) observed were in the range of 15.625–62.5 μM for S. aureus and 62.5–125 μM for E. faecalis .
- Biofilm Disruption : It exhibits significant biofilm inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum biofilm inhibitory concentrations (MBIC) ranging from 62.216–124.432 μg/mL . This suggests that the compound not only inhibits bacterial growth but also disrupts biofilm formation, which is crucial for treating chronic infections.
- Antifungal Activity : The compound has shown antifungal effects against Candida albicans, with a notable reduction in biofilm formation by approximately 75% . This positions it as a potential candidate for treating fungal infections resistant to conventional therapies.
Anticancer Activity
In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential:
- Cell Proliferation Inhibition : Studies indicate that the compound inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
- Targeting Specific Pathways : Research suggests that it may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways, leading to reduced tumor growth .
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against clinical isolates of MRSA and Enterococcus species. Results indicated that it significantly reduced bacterial viability in both planktonic and biofilm states compared to standard antibiotics like ciprofloxacin .
Case Study 2: Cancer Cell Line Study
A study involving various cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
